2-Amino-3-bromo-6-methylbenzene-1-thiol
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Overview
Description
2-Amino-3-bromo-6-methylbenzene-1-thiol is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of an amino group, a bromine atom, a methyl group, and a thiol group attached to a benzene ring. Its unique structure makes it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromo-6-methylbenzene-1-thiol typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-6-methylbenzenethiol, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production rate while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromo-6-methylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.
Substitution: The amino and bromine groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or organometallic compounds under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include disulfides, dehalogenated compounds, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Amino-3-bromo-6-methylbenzene-1-thiol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-3-bromo-6-methylbenzene-1-thiol exerts its effects involves interactions with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, affecting their function and activity. Additionally, the amino and bromine groups can interact with enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
- 2-Amino-3-bromo-6-chlorobenzene-1-thiol
- 2-Amino-3-bromo-6-fluorobenzene-1-thiol
- 2-Amino-3-bromo-6-ethylbenzene-1-thiol
Comparison: Compared to its analogs, 2-Amino-3-bromo-6-methylbenzene-1-thiol is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. The methyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets .
Properties
IUPAC Name |
2-amino-3-bromo-6-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORBZSKSZZQABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)N)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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